2,2,3-Trimethylbutane-1,3-diol
Overview
Description
2,2,3-Trimethylbutane-1,3-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its unique structure, which includes three methyl groups attached to the butane backbone, making it a highly branched molecule .
Mechanism of Action
Target of Action
2,2,3-Trimethylbutane-1,3-diol, also known as Triptane , is an organic chemical compound with the molecular formula C7H16O2 . It is an alkane, specifically the most compact and heavily branched of the heptane isomers
Mode of Action
It is known that triptane is commonly used as an anti-knock additive in aviation fuels . This suggests that it may interact with combustion processes to prevent engine knocking, a phenomenon that can cause damage to engine components.
Biochemical Pathways
As an alkane, it is likely involved in combustion reactions when used as a fuel additive .
Result of Action
As an anti-knock additive in aviation fuels, its primary effect is likely to be the prevention of engine knocking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure conditions can affect the combustion process in which this compound is involved . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutane-1,3-diol can be synthesized through various methods. One common approach involves the hydroxylation of 2,2,3-trimethylbutane using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). This method ensures the formation of the diol with high stereochemical control .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2,3-trimethylbutanone. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2,2,3-Trimethylbutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Comparison with Similar Compounds
1,3-Butanediol: A diol with a similar structure but without the methyl groups.
2,2-Dimethyl-1,3-propanediol: Another diol with two methyl groups attached to the central carbon atom.
2,3-Butanediol: A diol with hydroxyl groups on adjacent carbon atoms but without the methyl groups.
Uniqueness: 2,2,3-Trimethylbutane-1,3-diol is unique due to its highly branched structure, which imparts distinct physical and chemical properties. The presence of three methyl groups enhances its hydrophobicity and affects its reactivity compared to other diols .
Properties
IUPAC Name |
2,2,3-trimethylbutane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDQCHWQGNXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381664 | |
Record name | 2,2,3-trimethylbutane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16343-75-2 | |
Record name | 2,2,3-trimethylbutane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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